molecular formula C22H22N4O4S B3404917 ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251629-03-4

ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B3404917
CAS No.: 1251629-03-4
M. Wt: 438.5
InChI Key: IIRLFPOQYRWYSU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include:

  • Sulfanyl (-S-) linkage at position 4, connecting the benzodiazepine core to a carbamoylphenylcarbamoylmethyl group.

Properties

IUPAC Name

ethyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-2-30-21(28)12-16-11-20(26-18-6-4-3-5-17(18)24-16)31-13-19(27)25-15-9-7-14(8-10-15)22(23)29/h3-11,24H,2,12-13H2,1H3,(H2,23,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRLFPOQYRWYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is categorized under benzodiazepine derivatives. The structure includes a benzodiazepine core, which is known for various pharmacological activities. The presence of the carbamoyl and sulfanyl groups may enhance its interaction with biological targets.

Table 1: Structural Components of this compound

ComponentDescription
Benzodiazepine CoreProvides sedative and anxiolytic effects
Carbamoyl GroupMay enhance binding affinity to targets
Sulfanyl GroupPotentially increases bioactivity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study synthesized various benzodiazepine derivatives and tested their efficacy against several microorganisms, including Escherichia coli , Staphylococcus aureus , and Candida albicans . The results showed notable antimicrobial activity across the board, suggesting that this compound may share similar properties due to its structural similarities .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. This interaction may lead to inhibition of growth or cell death in susceptible microorganisms.

Case Studies

One relevant study involved the synthesis of ethyl derivatives containing various functional groups, which were screened for biological activity. Compounds exhibiting strong antimicrobial effects were identified, indicating that modifications on the benzodiazepine core can lead to enhanced bioactivity .

Additionally, a comparative study on benzodiazepines highlighted their potential as therapeutic agents in treating infections caused by resistant strains of bacteria. This reinforces the importance of exploring structural variations in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 2-[4-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (Compound A)

Structural Differences :

  • Substituent : 2-Chloro-4-methylphenyl replaces the 4-carbamoylphenyl group.
  • Key Modifications :
    • Chlorine atom at position 2 introduces electronegativity and steric bulk.
    • Methyl group at position 4 increases hydrophobicity.

Hypothesized Effects :

  • Binding Affinity : The chloro group may enhance halogen bonding with protein targets, while the methyl group could improve membrane permeability .
  • Metabolic Stability : Increased hydrophobicity may reduce solubility but prolong half-life.
Property Target Compound Compound A
Substituent 4-Carbamoylphenyl 2-Chloro-4-methylphenyl
Hydrogen Bonding High (CONH₂) Low (Cl, CH₃)
LogP (Predicted) ~2.5 ~3.2
Potential Bioactivity CNS modulation Antibacterial/antifungal
Methyl 2-[4-[(4-Sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate (Compound B)

Structural Differences :

  • Core : Benzodiazepine replaced with a simpler phenylacetate scaffold.
  • Substituents :
    • Sulfamoyl (-SO₂NH₂) group replaces carbamoyl, enhancing acidity and hydrogen-bonding capacity.
    • Methyl acetate instead of ethyl acetate reduces steric hindrance.

Hypothesized Effects :

  • Solubility : Sulfamoyl group increases polarity, improving aqueous solubility.
Property Target Compound Compound B
Core Structure 1,5-Benzodiazepine Phenylacetate
Key Functional Group Carbamoyl (CONH₂) Sulfamoyl (SO₂NH₂)
Solubility (Predicted) Moderate High
Potential Bioactivity CNS targets Enzyme inhibition

Reference : Compound B’s sulfamoyl group is associated with enzyme inhibitory roles in prior studies .

General Trends in Substituent Effects
  • Hydrophobicity : Chloro/methyl groups (Compound A) increase LogP, favoring blood-brain barrier penetration but reducing solubility.
  • Hydrogen Bonding : Carbamoyl (target compound) and sulfamoyl (Compound B) groups enhance target binding but may reduce membrane permeability.
  • Docking Considerations : Hydrophobic enclosure and hydrogen-bond networks (as per Glide XP scoring in ) suggest that the target compound’s carbamoyl group could optimize binding in enclosed protein pockets, while Compound A’s chloro group may favor surface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

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